3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
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Overview
Description
3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is a complex organic compound belonging to the triazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of a hydrazine derivative with an appropriate aldehyde, followed by cyclization and functional group modifications . The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with catalysts such as sodium hypochlorite used for oxidative ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation reactions using reagents like N-bromosuccinimide (NBS) or alkyl halides.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its antiproliferative and cytotoxic effects on cancer cells.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as c-Met and Pim-1, which are involved in cancer cell proliferation and survival . The compound binds to the ATP-binding site of these enzymes, disrupting their activity and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another scaffold used in cancer research for its CDK2 inhibitory activity.
Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial properties.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine): Exhibits potent anti-breast cancer activity through dual PARP-1 and EGFR inhibition.
Uniqueness
3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is unique due to its dual inhibitory action on c-Met and Pim-1, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
921513-17-9 |
---|---|
Molecular Formula |
C23H22N6O3 |
Molecular Weight |
430.468 |
IUPAC Name |
8-(4-methoxyphenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C23H22N6O3/c1-14-7-5-6-8-16(14)13-28-18-20(26(2)23(31)27(3)21(18)30)29-19(24-25-22(28)29)15-9-11-17(32-4)12-10-15/h5-12H,13H2,1-4H3 |
InChI Key |
TXMBNFIVDPZCBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
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